molecular formula C13H12N2O2 B5836067 N'-(3-furylmethylene)-3-methylbenzohydrazide

N'-(3-furylmethylene)-3-methylbenzohydrazide

Cat. No. B5836067
M. Wt: 228.25 g/mol
InChI Key: DFINPYZFMGDNEW-RIYZIHGNSA-N
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Description

N'-(3-furylmethylene)-3-methylbenzohydrazide, also known as FMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMH has been extensively studied for its ability to inhibit the activity of enzymes involved in various biochemical pathways.

Mechanism of Action

N'-(3-furylmethylene)-3-methylbenzohydrazide exerts its inhibitory effect on enzymes by binding to their active sites and blocking their activity. The compound has been shown to be selective for certain enzymes, making it a useful tool for studying specific biochemical pathways.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell damage. Additionally, N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N'-(3-furylmethylene)-3-methylbenzohydrazide has several advantages as a tool for scientific research. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular pathways. Additionally, N'-(3-furylmethylene)-3-methylbenzohydrazide is stable and can be easily synthesized in the laboratory. However, one limitation of N'-(3-furylmethylene)-3-methylbenzohydrazide is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N'-(3-furylmethylene)-3-methylbenzohydrazide. One area of interest is the development of more selective inhibitors of specific enzymes. Additionally, N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. Finally, N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential as a therapeutic agent for these conditions.

Synthesis Methods

The synthesis of N'-(3-furylmethylene)-3-methylbenzohydrazide involves the reaction of 3-methylbenzohydrazide with furfural in the presence of an acid catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form N'-(3-furylmethylene)-3-methylbenzohydrazide.

Scientific Research Applications

N'-(3-furylmethylene)-3-methylbenzohydrazide has been widely used as a tool in scientific research to study the activity of various enzymes. It has been shown to inhibit the activity of enzymes such as aldose reductase, which is involved in the development of diabetic complications, and nitric oxide synthase, which plays a role in cardiovascular disease.

properties

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-3-2-4-12(7-10)13(16)15-14-8-11-5-6-17-9-11/h2-9H,1H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFINPYZFMGDNEW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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